Methyl 4-{[bis(2-methylpropyl)carbamothioyl]oxy}-3,5-dibromobenzoate
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Overview
Description
Methyl 3,5-dibromo-4-{[(diisobutylamino)carbothioyl]oxy}benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms and a carbothioyl group, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dibromo-4-{[(diisobutylamino)carbothioyl]oxy}benzoate typically involves the bromination of methyl 4-hydroxybenzoate followed by the introduction of the diisobutylamino carbothioyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dibromo-4-{[(diisobutylamino)carbothioyl]oxy}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Methyl 3,5-dibromo-4-{[(diisobutylamino)carbothioyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and carbothioyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3,5-dibromo-4-{[(diisobutylamino)carbothioyl]oxy}benzoate exerts its effects involves interactions with specific molecular targets. The bromine atoms and carbothioyl group can interact with enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dibromo-4-hydroxybenzoate: A simpler analog without the carbothioyl group.
Methyl 3,5-dichloro-4-{[(diisobutylamino)carbothioyl]oxy}benzoate: A similar compound with chlorine atoms instead of bromine.
Uniqueness
Methyl 3,5-dibromo-4-{[(diisobutylamino)carbothioyl]oxy}benzoate is unique due to the presence of both bromine atoms and a carbothioyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C17H23Br2NO3S |
---|---|
Molecular Weight |
481.2 g/mol |
IUPAC Name |
methyl 4-[bis(2-methylpropyl)carbamothioyloxy]-3,5-dibromobenzoate |
InChI |
InChI=1S/C17H23Br2NO3S/c1-10(2)8-20(9-11(3)4)17(24)23-15-13(18)6-12(7-14(15)19)16(21)22-5/h6-7,10-11H,8-9H2,1-5H3 |
InChI Key |
DSILPAXDBBFSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)OC1=C(C=C(C=C1Br)C(=O)OC)Br |
Origin of Product |
United States |
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